molecular formula C19H24N2O6S2 B1406704 4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034156-69-7

4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Cat. No.: B1406704
CAS No.: 2034156-69-7
M. Wt: 440.5 g/mol
InChI Key: NZKMNAGTTFQVSK-UHFFFAOYSA-N
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Description

This compound (CAS: 2034156-69-7) is a benzo[d]thiazole derivative with a unique substitution pattern:

  • Molecular Formula: C19H24N2O6S2
  • Molecular Weight: 440.54 g/mol .
  • Structure: Features 4,7-dimethoxy groups on the benzothiazole ring and a 2-methoxyethyl substituent at the 3-position. The imine group at the 2-position is paired with a 4-methylbenzenesulfonate (tosylate) counterion, enhancing solubility and stability .
  • Applications: Primarily used in research settings (e.g., organic synthesis, photochemical studies) due to its sulfonate group and methoxy-rich structure .

Properties

IUPAC Name

4,7-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S.C7H8O3S/c1-15-7-6-14-10-8(16-2)4-5-9(17-3)11(10)18-12(14)13;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,13H,6-7H2,1-3H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKMNAGTTFQVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COCCN1C2=C(C=CC(=C2SC1=N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,7-Dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate (CAS No. 2034156-69-7) is a synthetic compound that belongs to the benzo[d]thiazole class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, which include antimicrobial and anticancer properties. The unique structural features, such as the presence of methoxy and sulfonate groups, contribute to its biological profile.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O6S2, with a molecular weight of approximately 440.5 g/mol. The structure can be represented as follows:

PropertyValue
Molecular Formula C19H24N2O6S2
Molecular Weight 440.5 g/mol
CAS Number 2034156-69-7

Biological Activity Overview

Recent studies have suggested that compounds similar to 4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine exhibit a range of biological activities:

  • Antimicrobial Activity : The benzo[d]thiazole core is known for its antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Activity : Preliminary research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interact with specific enzymes involved in metabolic pathways, leading to reduced activity in targeted cells.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the benzo[d]thiazole family:

  • Antimicrobial Studies
    • A study demonstrated that derivatives of benzo[d]thiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
    • Another investigation found that compounds with similar structures showed promising antifungal effects against Candida albicans .
  • Anticancer Studies
    • In vitro assays indicated that certain benzo[d]thiazole derivatives inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis .
    • A recent screening reported that a related compound reduced tumor growth in xenograft models by targeting specific oncogenic pathways .

Comparative Analysis with Similar Compounds

To better understand the potential of 4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructure FeaturesNotable Activities
4-Methylbenzo[d]thiazoleMethyl group on thiazoleAntimicrobial
2-AminobenzothiazoleAmine group substitutionAnticancer
7-Methoxybenzo[d]thiazoleMethoxy group on thiazoleAntiviral

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to 4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine have shown promising anticancer properties. For instance:

  • Mechanism of Action : The compound may interact with specific biological targets that modulate cellular pathways involved in cancer progression. This could involve inhibition of enzymes or receptors critical to tumor growth.
  • Case Studies :
    • A study on N-benzyl amides derived from salinomycin demonstrated that specific substitutions can enhance anticancer potency against drug-resistant cell lines .
    • Research into salinomycin derivatives has revealed significant activity against various cancer types, indicating potential parallels for this compound .

Antimicrobial Properties

The benzo[d]thiazole ring is often associated with antimicrobial activity against various pathogens. Preliminary studies suggest that:

  • Efficacy Against Pathogens : Compounds similar to this one have exhibited effectiveness against Gram-positive bacteria and fungi. This suggests that 4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine may also possess significant antimicrobial properties .
  • Case Studies :
    • Investigations into thiazole derivatives have shown that modifications can significantly alter their antimicrobial efficacy against different bacterial strains .

Pharmacological Insights

The pharmacological profile of this compound is still under investigation, but it is believed to exhibit a range of biological activities due to its structural characteristics:

  • Positive Allosteric Modulation : Similar compounds have been identified as positive allosteric modulators for muscarinic receptors, which could indicate potential applications in neuropharmacology .
  • Computational Predictions : Quantitative structure–activity relationship (QSAR) modeling has been utilized to predict the biological activity of compounds within this structural family, correlating structural features with therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key attributes of the target compound with analogs from literature and commercial sources:

Compound Name Molecular Formula Substituents Counterion Molecular Weight (g/mol) Key Properties/Applications
Target Compound C19H24N2O6S2 4,7-dimethoxy; 3-(2-methoxyethyl) 4-methylbenzenesulfonate 440.54 High solubility, research chemical
3-(2-Methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate C19H24N2O4S2 5,7-dimethyl; 3-(2-methoxyethyl) 4-methylbenzenesulfonate 408.52 Similar core, reduced methoxy groups
4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate C11H16N2O4S2 4-methoxy; 3,7-dimethyl Methanesulfonate 304.40 Lower MW, simpler substituents
3-[(5-p-Tolyl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one (4d) C17H13N3O2S 3-[(5-p-tolyl-oxadiazole)methyl] None (neutral) 335.37 Antifungal activity
Key Observations:
  • Substituent Impact : The target compound’s dimethoxy groups increase electron density and lipophilicity compared to methyl or oxadiazole-containing analogs (e.g., 4d) .
  • Counterion Role : The tosylate counterion improves aqueous solubility relative to neutral compounds (e.g., 4d) and methanesulfonate derivatives .
  • Molecular Weight : Higher MW (440.54) compared to simpler analogs (e.g., 304.40 in ) due to extended methoxy and ethyl substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Reactant of Route 2
4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

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